molecular formula C9H20O B126133 3,6-Dimethyl-3-heptanol CAS No. 1573-28-0

3,6-Dimethyl-3-heptanol

Cat. No. B126133
CAS RN: 1573-28-0
M. Wt: 144.25 g/mol
InChI Key: HVPGGLNDHUWMLS-UHFFFAOYSA-N
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Description

The compound of interest, 3,6-Dimethyl-3-heptanol, is not directly studied in the provided papers. However, there are several related compounds and structural analogs that have been synthesized and analyzed, which can provide insights into the chemical behavior and properties that might be expected for 3,6-Dimethyl-3-heptanol. For instance, compounds with similar structural features such as 2,6-dimethyl-3,5-heptanedione and its derivatives have been synthesized and their optical purity assessed . Additionally, the synthesis of various branched alcohols with methyl side chains, which are structurally related to 3,6-Dimethyl-3-heptanol, has been reviewed for their use as fragrance ingredients .

Synthesis Analysis

The synthesis of related compounds involves methods such as enantiodifferentiating hydrogenation using modified Raney nickel catalysts and preferential recrystallization . Another method includes the Friedel-Crafts reaction for the synthesis of branched isomers . These methods could potentially be adapted for the synthesis of 3,6-Dimethyl-3-heptanol.

Molecular Structure Analysis

The molecular structure of 3,6-Dimethyl-3-heptanol can be inferred to have a branched chain with a hydroxyl group and methyl side chains based on the structural similarities with other compounds reviewed . The stereochemistry of related compounds has been determined using chemical correlation methods .

Chemical Reactions Analysis

The chemical reactions of related compounds involve keto-enol tautomerism, as seen in the study of heptane-2,4,6-trione and its methylated homologues . The presence of methyl groups can influence the keto-enol equilibrium, which could be relevant for the reactivity of 3,6-Dimethyl-3-heptanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized. For instance, the log K(ow), water solubility, vapor pressure, and Henry's Law constant of a branched isomer of nonylphenol were determined to predict its environmental behavior . These types of properties are crucial for understanding the behavior of 3,6-Dimethyl-3-heptanol in various contexts.

Scientific Research Applications

Fragrance Ingredient

3,6-Dimethyl-3-heptanol, similar to its structural relatives 2,6-dimethyl-2-heptanol and 2,6-dimethyl-4-heptanol, is part of the fragrance structural group known as branched chain saturated alcohols. These compounds are characterized by one hydroxyl group and a C(4)-C(12) carbon chain with one or several methyl side chains. They are primarily used as fragrance ingredients in various products (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Infrared Spectroscopy Research

Research on heptanol isomers, including 3,6-Dimethyl-3-heptanol, involves the use of infrared spectroscopy to analyze the branching effect and its influence on aggregation in associating systems. This study focuses on how branching and steric hindrance impact the vibrational structures and hydrogen bonding network of these molecules (Serra, Rocha, Rathke, Růžička, Fulem, & Kiefer, 2017).

Biochemical and Biodegradation Studies

3,6-Dimethyl-3-heptanol has been studied in the context of biochemical processes and biodegradation. For instance, its behavior in the degradation of radioactive and non-labelled branched phenol nonylphenol isomers has been examined, highlighting its role in the biodegradation process by certain bacterial strains (Corvini, Vinken, Hommes, Schmidt, & Dohmann, 2004).

Analytical Chemistry

In analytical chemistry, 3,6-Dimethyl-3-heptanol and related compounds are subjects of study for their sensory properties and configurations. The stereoisomers of these compounds are analyzed for their odor qualities and thresholds, demonstrating the impact of substituent positions and orientations on sensory properties (Riegel, Wakabayashi, Wakabayashi, Rynešová, Dudko, Eisenreich, & Engel, 2022).

Dielectric Studies

The effect of ions on intermolecular association and dielectric relaxation in octanols, including isomers of 3,6-Dimethyl-3-heptanol, has been explored. These studies focus on how ions influence the hydrogen bond structure and dielectric properties of these alcohols (Hofer & Johari, 1991).

Calorimetric and Spectroscopy Research

Calorimetric and Fourier-transform infrared spectroscopy (FTIR) studies of aliphatic octanols, including 3,6-Dimethyl-3-heptanol, provide insights into their thermodynamic properties and the role of steric hindrance in hydrogen bonding (Serra, Krakovský, Fulem, & Růžička, 2018).

Pharmacology

In the field of pharmacology, while not directly involving 3,6-Dimethyl-3-heptanol, studies on related heptanol compounds have been conducted to understand their effects on cell-to-cell communication and enzymatic release in biological systems (Bruzzone, Trimble, Gjinovci, Traub, Willecke, & Meda, 1987).

Safety And Hazards

“3,6-Dimethyl-3-heptanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

3,6-dimethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-9(4,10)7-6-8(2)3/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPGGLNDHUWMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870890
Record name 3,6-Dimethyl-3-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-3-heptanol

CAS RN

1573-28-0
Record name 3-Heptanol, 3,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethyl-3-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethyl-3-heptanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
R Vinken, B Schmidt, A Schäffer - Journal of Labelled …, 2002 - Wiley Online Library
The ring‐ 14 C‐labelled p‐nonylphenol (NP) isomers 4(3′,5′‐dimethyl‐3′‐heptyl)‐phenol (p353NP), 4(3′,6′‐dimethyl‐3′‐heptyl)‐phenol (p363NP) and 4(2′,6′‐dimethyl‐2′…
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
N Fabregat-Cabello, A Castillo, JV Sancho… - … of Chromatography A, 2013 - Elsevier
In this work we have developed and validated an accurate and fast methodology for the determination of 4-nonylphenol (technical mixture) in complex matrix water samples by UHPLC–…
Number of citations: 21 www.sciencedirect.com
MH Fatemi - Journal of Chromatography A, 2002 - Elsevier
In this study, a quantitative structure–property relationship technique has been used for the simultaneous prediction of Kovats retention indices for some esters, alcohols, aldehyde and …
Number of citations: 70 www.sciencedirect.com
T Uchiyama, M Makino, H Saito, T Katase, Y Fujimoto - Chemosphere, 2008 - Elsevier
Eight branched 4-nonylphenol (NP) isomers, which were identified from commercially available NP reagent, 4-(1-ethyl-1,4-dimethylpentyl)phenol (NP-C), 4-(1,1-dimethyl-3-ethylpentyl)…
Number of citations: 37 www.sciencedirect.com
S Liu, H Liu, Z Xia… - Journal of chemical …, 1999 - ACS Publications
The oxygen atom in the hydroxyl group OH of an alcohol molecule is considered a pseudo-carbon atom, like a carbon atom in alkanes, for our present case of extension from alkanes to …
Number of citations: 59 pubs.acs.org
Y Guan, P Zheng, L Zhou - Journal of High Resolution …, 1992 - Wiley Online Library
A procedure for the identification and separation of unknown compounds by capillary gas chromatography is described. The procedure involves a live retention time database and …
G Jin, L He, C Li, Y Zhao, C Chen, Y Zhang… - LWT-Food Science and …, 2015 - Elsevier
In this study, the pulsed pressure-assisted brining technology was used for bacon brining, and its effect on the moisture and lipid oxidation changes during drying-ripening period as …
Number of citations: 33 www.sciencedirect.com
M Palassarou, E Melliou, M Liouni… - Journal of the …, 2017 - Wiley Online Library
BACKGROUND During an investigation of the chemical profile of Greek figs (Ficus carica L.), several aqueous ethanol extracts (liquors) were prepared from dried Smyrna fig varieties …
Number of citations: 21 onlinelibrary.wiley.com

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